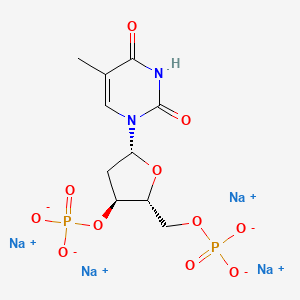

Thymidine 3',5'-diphosphate tetrasodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12N2Na4O11P2 |

|---|---|

Molecular Weight |

490.12 g/mol |

IUPAC Name |

tetrasodium;[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C10H16N2O11P2.4Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1 |

InChI Key |

VDPDGAPWPLBFIC-ZKRIHRHSSA-J |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Cellular Function of Thymidine 3',5'-diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidine 3',5'-diphosphate (pTp), also known as deoxythymidine 3',5'-bisphosphate (pdTp), is a synthetic pyrimidine deoxyribonucleoside diphosphate.[1] While structurally similar to endogenous nucleotides, extensive research has not identified a natural biosynthetic pathway for pTp, indicating it is not a naturally occurring cellular metabolite. Its primary and most significant role in cell biology is as a selective small-molecule inhibitor of the Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1) oncoprotein.[2] This guide provides an in-depth overview of the function of pTp, focusing on its mechanism of action as an SND1 inhibitor, its impact on cellular signaling pathways, and its application as a research tool and potential therapeutic agent.

Core Function: Selective Inhibition of SND1

The central function of Thymidine 3',5'-diphosphate in a cellular context is the inhibition of SND1. SND1 is a multifunctional protein overexpressed in various cancers, where it contributes to tumor progression, metastasis, and therapy resistance. It contains four staphylococcal nuclease (SN)-like domains that confer RNase activity and a Tudor domain that facilitates interactions with nucleic acids and proteins.

Mechanism of Inhibition

SND1 is a key component of the RNA-induced silencing complex (RISC), where its nuclease activity is implicated in the degradation of specific microRNAs (miRNAs), leading to the dysregulation of gene expression. Thymidine 3',5'-diphosphate acts as a competitive inhibitor, targeting the SN domains of SND1.[2] Its structural similarity to nucleotides allows it to bind to the active site of these nuclease domains, blocking their ability to bind and degrade target RNAs.

Cellular Consequences of SND1 Inhibition by pTp

By inhibiting the nuclease function of SND1, pTp triggers a cascade of downstream effects that counteract the oncogenic activities of SND1. These effects include:

-

Upregulation of Tumor Suppressor Genes: Inhibition of SND1 by pTp prevents the degradation of specific tumor-suppressing miRNAs and mRNAs. This leads to the increased expression of key tumor suppressor proteins such as PTEN, TGFBR2, CDKN1C, and PTPN23.[2]

-

Inhibition of NF-κB Signaling: pTp treatment has been shown to significantly reduce the expression and nuclear translocation of the p65 subunit of NF-κB, a key transcription factor involved in inflammation and cell survival.[2]

-

Induction of Anti-Tumor Responses: In preclinical models, pTp has been demonstrated to inhibit tumor proliferation, reduce inflammation, and promote the expression of apoptosis-related genes.[2] It can also sensitize cancer cells to other therapeutic agents.

Quantitative Data

The following table summarizes the concentrations and dosages of Thymidine 3',5'-diphosphate used in key published experiments to elicit specific cellular and systemic effects.

| Experimental System | Application | Concentration / Dosage | Outcome |

| Hepatocytes (in vitro) | Inhibition of NF-κB signaling | 200 µM | Significant reduction in p65 expression and nuclear translocation.[2] |

| Hepatocyte Spheroids | Inhibition of tumor cell formation | 200 µM | Inhibition of spherical formation of wild-type and SND1-overexpressing hepatocytes.[2] |

| Human HCC Xenograft (in vivo) | Anti-tumor efficacy (intraperitoneal or intravenous) | 0.8 mg/kg or 1.6 mg/kg (twice a week for 4 weeks) | Significant inhibition of human hepatocellular carcinoma xenotransplantation.[2] |

| Human HCC Xenograft (in vivo) | Anti-tumor efficacy (subcutaneous) | 0.8, 0.16, and 0.32 mg/kg (twice a week for 4 weeks) | Inhibition of tumor proliferation, inflammatory reaction, and expression of tumor-initiating cell markers.[2] |

Signaling Pathways and Experimental Workflows

Logical Relationship: pTp-Mediated Inhibition of SND1

The following diagram illustrates the direct inhibitory action of pTp on the SND1 protein.

References

Thymidine 3',5'-diphosphate (pdTp): A Potent Inhibitor of Staphylococcal Nuclease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcal nuclease (SNase), an extracellular enzyme produced by Staphylococcus aureus, plays a crucial role in the pathogenesis of staphylococcal infections by degrading nucleic acids, which are key components of neutrophil extracellular traps (NETs). This degradation facilitates the evasion of the host's innate immune response. Consequently, the inhibition of SNase presents a promising therapeutic strategy for combating staphylococcal infections. Thymidine 3',5'-diphosphate (pdTp), a structural analog of the natural substrate of SNase, has been identified as a potent and selective inhibitor of this enzyme. This technical guide provides a comprehensive overview of pdTp as an SNase inhibitor, covering its mechanism of action, quantitative binding data, detailed experimental protocols for inhibition assays, and visual representations of the key molecular interactions and experimental workflows.

Mechanism of Inhibition

The inhibitory activity of thymidine 3',5'-diphosphate against staphylococcal nuclease is contingent upon the presence of calcium ions (Ca²⁺). pdTp exerts its inhibitory effect by binding to the active site of SNase in a cooperative manner with a Ca²⁺ ion, forming a stable ternary complex: SNase-Ca²⁺-pdTp.[1] This complex formation effectively blocks the access of the natural DNA or RNA substrates to the catalytic residues of the enzyme, thereby preventing their hydrolysis.

The high-resolution crystal structure of the SNase-Ca²⁺-pdTp ternary complex reveals the intricate molecular interactions that underpin its stability and inhibitory potency.[2] Key active site residues play pivotal roles in coordinating both the Ca²⁺ ion and the pdTp molecule:

-

Arginine 35 (Arg-35) and Arginine 87 (Arg-87): The guanidinium groups of these two arginine residues form crucial hydrogen bonds with the phosphate groups of pdTp. These interactions are fundamental for the proper positioning and tight binding of the inhibitor within the active site.[1]

-

Glutamic Acid 43 (Glu-43): The carboxylate group of Glu-43 is involved in the coordination of the Ca²⁺ ion. In the catalytic mechanism, this residue acts as a general base to activate a water molecule for nucleophilic attack on the phosphodiester backbone of the substrate. By participating in the binding of the inhibitor complex, its catalytic function is effectively neutralized.[1][3]

-

Calcium Ion (Ca²⁺): The calcium ion acts as a bridge, coordinating with both the enzyme and the inhibitor. It interacts with the phosphate groups of pdTp and acidic residues of the enzyme, such as Glu-43, thereby stabilizing the ternary complex.[1]

The binding of pdTp and Ca²⁺ induces a conformational change in the enzyme, leading to a more rigid and stabilized structure, which further contributes to the inhibition.[4]

Quantitative Data on pdTp Binding

The affinity of thymidine 3',5'-diphosphate for staphylococcal nuclease has been characterized through various biophysical techniques. The following table summarizes the key quantitative data available.

| Parameter | Value | Conditions | Reference(s) |

| Binding Constant (K) | 1.4 x 10⁴ M⁻¹ | 53°C | [4] |

| Dissociation Constant (Kd) | ~71.4 µM | Calculated from K at 53°C | [4] |

| Binding Enthalpy (ΔH) | -19.3 kcal mol⁻¹ | 53°C | [4] |

| Typical Experimental Concentration | 200 µM | Single-molecule force spectroscopy | [4] |

Experimental Protocols

Staphylococcal Nuclease Inhibition Assay (Spectrophotometric Method)

This protocol describes a common and reliable method for determining the inhibitory activity of pdTp against staphylococcal nuclease by monitoring the change in absorbance at 260 nm, which occurs upon the hydrolysis of a DNA substrate.

Materials:

-

Staphylococcal nuclease (SNase)

-

Thymidine 3',5'-diphosphate (pdTp)

-

Calf thymus DNA (or other suitable DNA substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.8)

-

Calcium chloride (CaCl₂)

-

Spectrophotometer capable of measuring absorbance at 260 nm

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of SNase in Tris-HCl buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

-

Prepare a stock solution of pdTp in water or a suitable buffer. A range of concentrations should be prepared to determine the IC₅₀ or Kᵢ.

-

Prepare a stock solution of calf thymus DNA in Tris-HCl buffer. The final concentration in the assay is typically in the range of 50-100 µg/mL.

-

Prepare a stock solution of CaCl₂ (e.g., 100 mM). The final concentration in the assay is typically 10 mM.

-

-

Assay Setup:

-

In a 96-well microplate or cuvettes, set up the following reactions:

-

Control (No Inhibitor): Add Tris-HCl buffer, DNA solution, and CaCl₂ solution.

-

Inhibitor Wells: Add Tris-HCl buffer, DNA solution, CaCl₂ solution, and varying concentrations of the pdTp solution.

-

Blank (No Enzyme): Add Tris-HCl buffer, DNA solution, and CaCl₂ solution (and the highest concentration of pdTp to account for any absorbance from the inhibitor itself).

-

-

Pre-incubate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the SNase solution to all wells except the blank.

-

Immediately start monitoring the increase in absorbance at 260 nm over time. Readings should be taken at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance per unit time) for each reaction from the linear portion of the absorbance vs. time plot.

-

Subtract the rate of the blank from all other rates.

-

Determine the percent inhibition for each pdTp concentration using the following formula:

-

Plot the percent inhibition as a function of the logarithm of the pdTp concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate (DNA) and the inhibitor (pdTp) and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

-

Mandatory Visualizations

Signaling Pathway: Mechanism of SNase Inhibition by pdTp

Caption: Mechanism of Staphylococcal Nuclease inhibition by pdTp.

Experimental Workflow: SNase Inhibition Assay

Caption: Workflow for a spectrophotometric SNase inhibition assay.

References

- 1. Staphylococcal nuclease: proposed mechanism of action based on structure of enzyme-thymidine 3',5'-bisphosphate-calcium ion complex at 1.5-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pH dependence of the steady state kinetic parameters for staphylococcal nuclease-catalyzed hydrolysis of deoxythymidine-3'-phosphate-5'-p-nitrophenylphosphate in H 2 O and D 2 O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thermal denaturation of staphylococcal nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Thymidine 3',5'-diphosphate in SND1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcal nuclease and Tudor domain containing 1 (SND1), also known as Tudor-SN or p100, is a highly conserved, multifunctional protein implicated in a myriad of cellular processes. Its well-documented overexpression in various cancers, including hepatocellular carcinoma, breast, prostate, and colon cancer, has positioned it as a compelling target for therapeutic intervention. SND1 is a key player in gene expression regulation, acting at both the transcriptional and post-transcriptional levels. It is a component of the RNA-induced silencing complex (RISC), where it facilitates RNA interference (RNAi), and is also involved in mRNA splicing, editing, and stability.[1][2] The protein is characterized by the presence of five staphylococcal nuclease (SN)-like domains and a single Tudor domain, which collectively enable its interaction with nucleic acids and proteins.[3]

This technical guide delves into the role of Thymidine 3',5'-diphosphate (pdTp) as a selective inhibitor of SND1's nuclease activity. We will explore the mechanism of inhibition, its downstream effects on cellular signaling pathways, and provide detailed experimental protocols for studying this interaction.

Thymidine 3',5'-diphosphate (pdTp) as an SND1 Inhibitor

Thymidine 3',5'-diphosphate, a nucleotide analog, has been identified as a competitive inhibitor of the nuclease activity of SND1.[4][5] It is believed to target the SN domains, which are responsible for the endonucleolytic cleavage of RNA.[4][5] While specific IC50 or Ki values for the direct enzymatic inhibition of SND1 by pdTp are not extensively reported in publicly available literature, its efficacy has been demonstrated in cellular and in vivo models at concentrations in the range of 100-200 µM.[6][7]

Quantitative Data on SND1 Inhibition

The following table summarizes the concentrations of pdTp used in various studies to achieve inhibition of SND1 activity and its downstream effects.

| Compound | Target | Assay Type | Effective Concentration | Reference |

| Thymidine 3',5'-diphosphate (pdTp) | SND1 | Cell Viability Assay (HCC) | 200 µM | [6] |

| Thymidine 3',5'-diphosphate (pdTp) | SND1 | In vivo tumor growth (HCC) | 0.8, 1.6 mg/kg | [6] |

Mechanism of Action and Downstream Signaling

SND1's nuclease activity is integral to its function within the RISC complex, where it is involved in the degradation of microRNAs (miRNAs).[8][9] By inhibiting this activity, pdTp can modulate the levels of specific miRNAs, leading to a cascade of downstream effects on gene expression.

Inhibition of SND1's nuclease function by pdTp is expected to lead to the stabilization and accumulation of certain tumor-suppressor miRNAs. This, in turn, can downregulate the expression of oncogenes, ultimately leading to reduced cell proliferation, increased apoptosis, and sensitization of cancer cells to other chemotherapeutic agents.[8][10][11] For instance, inhibition of SND1 has been shown to enhance cell death induced by cisplatin in bladder cancer cells by promoting ferroptosis, a form of programmed cell death dependent on iron.[11]

Signaling Pathway of SND1 Inhibition by pdTp

Experimental Protocols

SND1 Nuclease Activity Assay (Fluorescence-Based)

This protocol is adapted from principles of fluorescence-based nuclease assays and can be used to determine the inhibitory effect of compounds like pdTp on SND1's nuclease activity.[1][12]

Materials:

-

Recombinant human SND1 protein

-

Fluorescently labeled single-stranded RNA (ssRNA) substrate (e.g., a short FAM-labeled RNA oligonucleotide)

-

Nuclease assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Thymidine 3',5'-diphosphate (pdTp)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the fluorescently labeled ssRNA substrate in the nuclease assay buffer.

-

Prepare serial dilutions of pdTp in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Nuclease assay buffer

-

SND1 protein (at a final concentration determined by a titration experiment to be in the linear range of the assay)

-

pdTp or vehicle control

-

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled ssRNA substrate to each well.

-

Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader. The cleavage of the ssRNA substrate by SND1 will lead to a decrease in fluorescence.

-

Calculate the initial reaction rates for each pdTp concentration.

-

Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

Fluorescence Polarization (FP) Binding Assay

This protocol is based on the development of an FP-based screening assay for SND1 inhibitors and can be used to assess the binding of pdTp to SND1.[8]

Materials:

-

Recombinant human SND1 protein

-

Fluorescently labeled RNA probe (a short RNA oligonucleotide with a fluorophore like FAM or TAMRA)

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.01% Triton X-100)

-

Thymidine 3',5'-diphosphate (pdTp)

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Determine the optimal concentration of the fluorescent RNA probe and SND1 protein by performing a saturation binding experiment. The concentration of SND1 should be around its Kd for the probe to ensure a significant polarization window.

-

Prepare serial dilutions of pdTp in the binding buffer.

-

In a 384-well plate, add the following to each well:

-

Binding buffer

-

Fluorescent RNA probe (at a fixed concentration)

-

SND1 protein (at a fixed concentration)

-

pdTp or vehicle control

-

-

Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the change in fluorescence polarization against the concentration of pdTp to determine the IC50 value for displacement of the fluorescent probe.

Experimental Workflow for Assessing SND1 Inhibition

Conclusion

Thymidine 3',5'-diphosphate serves as a valuable tool for studying the function of SND1 and as a potential starting point for the development of more potent and specific inhibitors. Its ability to selectively inhibit the nuclease activity of SND1 allows for the dissection of the specific roles of this enzymatic function in various cellular processes, particularly in the context of cancer. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting SND1. Future work should focus on obtaining precise quantitative measures of pdTp's inhibitory activity and exploring its effects on a wider range of cancer models to fully elucidate its promise as an anti-cancer agent.

References

- 1. Fluorescent S1 nuclease assay utilizing exponential strand displacement amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SND1, a component of RNA-induced silencing complex, is up-regulated in human colon cancers and implicated in early stage colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of RNA Binding in SND1 Increases the Levels of miR-1-3p and Sensitizes Cancer Cells to Navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Staphylococcal nuclease and tudor domain-containing protein 1: An emerging therapeutic target in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of RNA Binding in SND1 Increases the Levels of miR-1-3p and Sensitizes Cancer Cells to Navitoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trepo.tuni.fi [trepo.tuni.fi]

- 10. Identification of Staphylococcal Nuclease Domain-containing 1 (SND1) as a Metadherin-interacting Protein with Metastasis-promoting Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of SND1 overcomes chemoresistance in bladder cancer cells by promoting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Label-Free Fluorescence Assay of S1 Nuclease and Hydroxyl Radicals Based on Water-Soluble Conjugated Polymers and WS2 Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and structure of Thymidine 3',5'-diphosphate tetrasodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of Thymidine 3',5'-diphosphate tetrasodium. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. The guide covers its role as a selective inhibitor of Staphylococcal Nuclease Domain Containing 1 (SND1), its impact on the NF-κB signaling pathway, and its potential as an anti-tumor agent. This guide synthesizes available data to present a detailed understanding of the compound, including its physicochemical characteristics, and provides hypothetical experimental protocols and pathway diagrams to facilitate further research and development.

Chemical Properties and Structure

This compound is a derivative of the pyrimidine nucleoside thymidine. The addition of two phosphate groups at the 3' and 5' positions of the deoxyribose sugar and the formation of the tetrasodium salt significantly influence its chemical and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂Na₄O₁₁P₂ | [1] |

| Molecular Weight | 490.12 g/mol | [1] |

| CAS Number | 118675-87-9 | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | 50 mg/mL in water | [4] |

| Storage | Store at -20°C |

Spectral Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic peaks for the thymine base and the deoxyribose sugar moiety, with the phosphate groups influencing the chemical shifts of adjacent protons and carbons. By way of comparison, the reported ¹H NMR chemical shifts for a related compound, thymidine-5'-monophosphate disodium salt in D₂O, are provided in Table 2.

Table 2: ¹H NMR Chemical Shifts for Thymidine-5'-monophosphate disodium salt in D₂O [5][6]

| Assignment | Chemical Shift (ppm) |

| H-6 | 7.813 |

| H-1' | 6.347 |

| H-3' | 4.589 |

| H-4' | 4.159 |

| H-5', 5'' | 3.982 |

| 2'-CH₂ | 2.40, 2.36 |

| 5-CH₃ | 1.938 |

1.2.2. Mass Spectrometry

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns involving the loss of phosphate groups, the sugar moiety, and the thymine base.

Biological Activity and Signaling Pathways

This compound is a selective inhibitor of Staphylococcal Nuclease Domain Containing 1 (SND1), a protein implicated in various cellular processes, including gene regulation and tumorigenesis.[7] Its inhibitory action on SND1 has downstream effects on critical signaling pathways, notably the NF-κB pathway.

Inhibition of SND1

SND1 is an endonuclease that plays a role in the RNA-induced silencing complex (RISC) and has been identified as an oncoprotein.[8] this compound acts as a selective inhibitor of the nuclease activity of SND1.[7] This inhibition is a key mechanism behind its observed anti-tumor properties.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. The p65 subunit of NF-κB is a key transcriptional activator in this pathway. In normal cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing p65 to translocate to the nucleus and activate target gene expression.

This compound has been shown to significantly reduce the nuclear translocation of p65, thereby inhibiting the activation of the NF-κB pathway.[7] This inhibitory effect on NF-κB contributes to the anti-inflammatory and anti-tumor activities of the compound.

References

- 1. compoundchem.com [compoundchem.com]

- 2. glpbio.com [glpbio.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Thymidine 3',5'-diphosphate | C10H16N2O11P2 | CID 121976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thymidine-5'-monophosphate disodium salt(33430-62-5) 13C NMR spectrum [chemicalbook.com]

- 6. Thymidine-5'-monophosphate disodium salt(33430-62-5) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Snd1 staphylococcal nuclease and tudor domain containing 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

Thymidine 3',5'-diphosphate (pdTp): From a Synthetic Nucleotide to a Tool in Cancer Research

An In-depth Technical Guide on the Discovery, History, and Applications of pdTp

Abstract

Thymidine 3',5'-diphosphate (pdTp), also known as deoxythymidine 3',5'-bisphosphate, is a synthetic nucleotide that has found significant application in biochemical and biomedical research. While its precise initial synthesis is not definitively documented in a singular "discovery" paper, its origins are deeply rooted in the foundational era of nucleotide chemistry in the mid-20th century. Initially utilized as a tool to probe the mechanisms of nucleases, pdTp has more recently gained prominence as an inhibitor of the Tudor domain-containing protein SND1, a target of interest in cancer therapy. This technical guide provides a comprehensive overview of the history, synthesis, and biological activities of pdTp, with a focus on its roles as an enzymatic inhibitor. Detailed experimental protocols and data are presented to serve as a resource for researchers, scientists, and drug development professionals.

Discovery and History

The discovery of pdTp is intricately linked to the pioneering work on the chemical and enzymatic synthesis of nucleotides and polynucleotides in the 1950s and 1960s. This era, spearheaded by Nobel laureate Har Gobind Khorana, saw the development of methods to synthesize a wide array of nucleotides and coenzymes. Khorana's work, which began in the mid-1950s, led to the first practical synthesis of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) in 1954.[1] His laboratory went on to synthesize numerous other sugar phosphates and nucleotide cofactors, laying the groundwork for the chemical synthesis of genes.[2][3]

While a specific publication detailing the first synthesis of pdTp is not readily apparent, the chemical methodologies developed during this period would have certainly enabled its creation. For instance, a 1969 paper by Russell and Moffatt described the synthesis of various nucleotides derived from 3'-deoxythymidine, showcasing the advanced capabilities in nucleotide chemistry at the time.[4] It is therefore highly probable that pdTp was first synthesized in the 1960s as part of the broader exploration of nucleotide chemistry and its applications.

The earliest documented significant use of pdTp in biological research appears in studies of Staphylococcal Nuclease (SNase). By the early 1990s, pdTp was being used as a potent inhibitor to study the enzyme's structure, folding, and catalytic mechanism.[5][6] More recently, pdTp has been identified as an inhibitor of the staphylococcal nuclease and Tudor domain containing 1 (SND1) protein, which is overexpressed in various cancers and is implicated in tumor progression.[7][8][9][10] This has led to a renewed interest in pdTp and its derivatives as potential starting points for the development of novel anticancer therapeutics.

Chemical and Physical Properties

Thymidine 3',5'-diphosphate is a deoxyribonucleotide, meaning it contains a deoxyribose sugar. It is characterized by the presence of two phosphate groups, one attached to the 3' and the other to the 5' hydroxyl group of the deoxyribose ring.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₂O₁₁P₂ | [11] |

| Molecular Weight | 402.19 g/mol | [11] |

| CAS Number | 2863-04-9 | [11] |

| Synonyms | pdTp, Deoxythymidine 3',5'-bisphosphate, Thymidine 3',5'-biphosphate | [11] |

Biological Activity and Signaling Pathways

The primary established biological activities of pdTp are as an inhibitor of two key enzymes: Staphylococcal Nuclease (SNase) and Tudor domain containing 1 (SND1). There is currently no substantial evidence to suggest that pdTp is an endogenous signaling molecule in the same vein as alarmones like (p)ppGpp.

Inhibition of Staphylococcal Nuclease (SNase)

Staphylococcal nuclease is an extracellular nuclease of Staphylococcus aureus that cleaves DNA and RNA. pdTp has been instrumental as a competitive inhibitor in elucidating the enzyme's mechanism. The binding of pdTp to the active site of SNase mimics the binding of a substrate, allowing researchers to study the conformational changes and active site residues involved in catalysis.

Figure 1: Logical diagram illustrating the competitive inhibition of Staphylococcal Nuclease by pdTp.

Inhibition of Tudor Domain Containing 1 (SND1)

SND1 is a multifunctional protein that is overexpressed in many cancers, including hepatocellular carcinoma and breast cancer.[7][12] It acts as a nuclease within the RNA-induced silencing complex (RISC) and is involved in the degradation of certain microRNAs (miRNAs).[8] The interaction of SND1 with another protein, metadherin (MTDH), is crucial for its oncogenic activity.[7][9] pdTp has been shown to inhibit the nuclease activity of SND1, although it is considered a relatively weak inhibitor, requiring high concentrations for activity.[8] This has spurred the development of more potent small-molecule inhibitors that disrupt the SND1-MTDH interaction.[7][10]

Figure 2: Signaling pathway showing the role of SND1 in tumor progression and its inhibition by pdTp.

Experimental Protocols

Synthesis of Thymidine 3',5'-diphosphate (pdTp)

While the original synthesis is not clearly documented, modern chemical synthesis of pdTp would typically involve the phosphorylation of thymidine at the 3' and 5' positions. A general workflow is outlined below. This is a conceptual workflow; specific reagents and conditions would need to be optimized.

Figure 3: Conceptual workflow for the chemical synthesis of pdTp.

Staphylococcal Nuclease (SNase) Inhibition Assay

The inhibitory activity of pdTp on SNase can be measured by monitoring the cleavage of a DNA or RNA substrate. A common method involves using a fluorogenic substrate that emits a fluorescent signal upon cleavage.

Materials:

-

Staphylococcal Nuclease (SNase)

-

pdTp

-

Fluorogenic DNA or RNA substrate (e.g., a short oligonucleotide with a fluorophore and a quencher)

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

Microplate reader with fluorescence detection

Protocol:

-

Prepare serial dilutions of pdTp in the assay buffer.

-

In a microplate, add the SNase enzyme to each well.

-

Add the different concentrations of pdTp to the respective wells.

-

Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a microplate reader.

-

Calculate the initial reaction rates for each pdTp concentration.

-

Plot the reaction rates against the pdTp concentration to determine the IC₅₀ value.

Figure 4: Experimental workflow for an SNase inhibition assay using pdTp.

SND1 Inhibition Assay

The effect of pdTp on the nuclease activity of SND1 can be assessed using a cell-based or in vitro assay. A fluorescence polarization (FP)-based assay has been developed to screen for SND1 inhibitors.[8]

Materials:

-

Recombinant SND1 protein

-

Fluorescently labeled RNA probe

-

pdTp

-

Assay buffer

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Prepare serial dilutions of pdTp in the assay buffer.

-

In a microplate, add the fluorescently labeled RNA probe to each well.

-

Add the different concentrations of pdTp to the respective wells.

-

Add the recombinant SND1 protein to all wells to initiate binding.

-

Incubate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization in each well. A decrease in polarization indicates inhibition of the SND1-RNA interaction.

-

Plot the fluorescence polarization values against the pdTp concentration to determine the IC₅₀ value.

Quantitative Data

The following table summarizes key quantitative data related to the inhibitory activity of pdTp.

| Enzyme | Inhibitor | IC₅₀ | Assay Conditions | Reference |

| Staphylococcal Nuclease | pdTp | Not explicitly stated, but used as a high-affinity inhibitor | Varies by study | [5][6] |

| SND1 | pdTp | High µM range (e.g., 100-200 µM) | Cell-based assays | [8] |

Conclusion

Thymidine 3',5'-diphosphate, a product of the mid-20th century revolution in nucleotide chemistry, has evolved from a synthetic curiosity to a valuable tool in molecular biology and cancer research. While its initial discovery is not marked by a single event, its history is intertwined with the foundational work on nucleic acid synthesis. Its well-established role as a potent inhibitor of Staphylococcal Nuclease has been critical for decades of enzymatic studies. More recently, its activity against the oncogenic protein SND1, though modest, has highlighted a new therapeutic avenue and spurred the development of more effective inhibitors. This guide provides a comprehensive overview of pdTp, offering researchers a detailed resource on its history, properties, and experimental applications. Further research into the potential endogenous roles of pdTp and the development of more potent derivatives for therapeutic use remain exciting areas of investigation.

References

- 1. Har Gobind Khorana (1922–2011): Pioneering Spirit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Har Gobind Khorana - Wikipedia [en.wikipedia.org]

- 4. Synthesis of some nucleotides derived from 3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal denaturation of staphylococcal nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of conformational features of staphylococcal nuclease in ternary complexes with pdTp, pdGp, and nitrophenyl-pdTp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. mdpi.com [mdpi.com]

- 9. Staphylococcal nuclease and tudor domain-containing protein 1: An emerging therapeutic target in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thymidine 3',5'-diphosphate | C10H16N2O11P2 | CID 121976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thymidine 3',5'-diphosphate Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synonyms

Thymidine 3',5'-diphosphate tetrasodium is a selective small molecule inhibitor with significant potential in oncological research. It primarily targets Staphylococcal Nuclease Domain-Containing Protein 1 (SND1), a multifunctional oncoprotein implicated in various cancers.[1][2] By inhibiting SND1, this compound disrupts key signaling pathways involved in tumor growth, progression, and chemoresistance.[2] This guide provides a comprehensive overview of its synonyms, chemical properties, biological activities, and detailed experimental protocols for its investigation.

This compound is also known by several other names:

-

pdTp tetrasodium[3]

-

Thymidine 3',5'-bisphosphate tetrasodium salt

-

2'-Deoxythymidine-3',5'-bisphosphate[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 118675-87-9 | [1][5] |

| Molecular Formula | C₁₀H₁₂N₂Na₄O₁₁P₂ | [1][5] |

| Molecular Weight | 490.12 g/mol | [3][5] |

| Solubility | Water: 50 mg/mL (102.02 mM; requires sonication) DMSO: 3.33 mg/mL (6.79 mM) | [3] |

| Storage Conditions | Store at 4°C, sealed and protected from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [3] |

| Appearance | Crystalline solid | [6] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of staphylococcal nuclease and Tudor domain-containing protein 1 (SND1).[1][3] SND1 is an oncoprotein that is overexpressed in a variety of cancers, including breast, prostate, lung, colorectal, and hepatocellular carcinomas.[7] It plays a crucial role in tumor development through its interactions with RNA and partner proteins.[8]

The primary mechanism of action of this compound is the inhibition of the nuclease activity of SND1.[3] This inhibition leads to the modulation of several downstream signaling pathways that are critical for cancer cell survival and proliferation.

In Vitro Activity

In vitro studies have demonstrated the efficacy of this compound in various cancer cell models. A summary of its in vitro activity is presented in Table 2.

| Cell Line/Model | Concentration | Incubation Time | Observed Effect | Reference(s) |

| WT and Alb/SND1 hepatocytes | 200 µM | 18 hours | Significantly reduces the expression level of p65 and its nuclear translocation. Inhibits spherical formation. | [3] |

| T24/R and 5637/R bladder cancer cells | Not specified | 24 hours | Silencing of SND1 (mimicking inhibitor effect) promoted cisplatin-induced ferroptosis. | [2] |

| QGY-7703 cells | 200 µM | 24 hours | Increased mRNA and protein levels of PTPN23. | [9] |

In Vivo Anti-Tumor Activity

The anti-tumor effects of this compound have been confirmed in preclinical animal models. Table 3 summarizes the key findings from these in vivo studies.

| Animal Model | Dosage | Administration Route | Treatment Schedule | Outcome | Reference(s) |

| NSG mice | 0.8, 0.16, and 0.32 mg/kg | Subcutaneous | Twice a week for 4 weeks | Inhibited tumor growth, inflammatory reaction, and the expression of tumor-initiating cell markers. Upregulated apoptosis and tumor suppressor genes. | [3] |

| WT B6/CBA mice | 0.8 mg/kg and 1.6 mg/kg | Intravenous | Twice a week for 4 weeks | Significantly inhibited tumor growth. | [3] |

| WT B6/CBA mice | 0.8 mg/kg | Intraperitoneal | Twice a week for 4 weeks | Showed biosafety with insignificant effects on serum liver enzymes, total protein, albumin, and globulin. | [3] |

Signaling Pathways

This compound exerts its anti-tumor effects by modulating several critical signaling pathways through the inhibition of SND1.

SND1-Mediated Signaling

SND1 is a multifaceted protein that influences gene expression at multiple levels, including transcriptional activation, mRNA stability, and RNA interference. It is implicated in several oncogenic pathways.

Caption: Upstream regulators and downstream effectors of SND1 signaling.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and apoptosis. Dysregulation of this pathway is often observed in cancer. SND1 is a downstream target of the TGF-β/Smad pathway.[10]

Caption: Canonical TGF-β/Smad signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Thymidine 3',5'-diphosphate has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB.[3]

Caption: Canonical NF-κB signaling pathway and the inhibitory effect of pdTp.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vivo Anti-Tumor Activity Assessment

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

-

NSG mice (or other appropriate strain)

-

Human cancer cells (e.g., hepatocellular carcinoma cells)

-

This compound

-

Vehicle (e.g., sterile PBS or as appropriate for solubilization)

-

Calipers

-

Syringes and needles for injection

Procedure:

-

Cell Culture and Implantation: Culture human cancer cells under standard conditions. Harvest and resuspend the cells in sterile PBS or an appropriate medium. Subcutaneously inject the cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., ~100 mm³). Monitor tumor growth by measuring the length and width of the tumors with calipers at regular intervals (e.g., every 2-3 days). Calculate tumor volume using the formula: Volume = (length × width²) / 2.

-

Animal Grouping and Treatment: Once tumors reach the desired size, randomly assign the mice to different treatment groups (e.g., vehicle control, and different doses of this compound such as 0.16, 0.32, and 0.8 mg/kg).

-

Drug Administration: Administer this compound or vehicle to the mice according to the planned schedule (e.g., subcutaneous or intravenous injection twice a week for four weeks).[3]

-

Data Collection: Continue to monitor tumor volume and body weight of the mice throughout the treatment period.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis as required (e.g., Western blot, immunohistochemistry). Compare the tumor growth and final tumor weights between the treatment groups and the control group to determine the anti-tumor activity.

Western Blot Analysis for Protein Expression

Objective: To assess the effect of this compound on the expression of target proteins (e.g., SND1, p65).

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SND1, anti-p65, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cancer cells with the desired concentrations of this compound for the specified time. Wash the cells with cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.

Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize the effect of this compound on the nuclear translocation of NF-κB p65.

Materials:

-

Hepatocytes or other relevant cells grown on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (anti-p65)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound (e.g., 200 µM for 18 hours).[3]

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific binding sites with 1% BSA in PBS for 30 minutes.

-

Antibody Staining: Incubate the cells with the primary anti-p65 antibody for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Nuclear Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and analyze the subcellular localization of p65. A reduction in nuclear p65 staining in treated cells compared to control cells indicates inhibition of nuclear translocation.

Hepatocyte Sphere Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of hepatocytes, a characteristic of cancer stem-like cells.

Materials:

-

Primary hepatocytes or a suitable cell line

-

Ultra-low attachment plates

-

Serum-free sphere culture medium (e.g., DMEM/F12 supplemented with growth factors like EGF and bFGF)

-

This compound

Procedure:

-

Cell Seeding: Dissociate hepatocytes into a single-cell suspension and plate them in ultra-low attachment plates at a low density in serum-free sphere culture medium.

-

Treatment: Add this compound at the desired concentration (e.g., 200 µM) to the culture medium at the time of seeding.[3]

-

Sphere Formation: Incubate the plates for several days (typically 7-14 days) to allow for sphere formation.

-

Quantification and Analysis: Count the number of spheres formed in each well and measure their diameter using a microscope. Compare the sphere-forming efficiency and the size of the spheres between treated and untreated cells to evaluate the inhibitory effect of the compound on self-renewal.

Conclusion

This compound is a promising inhibitor of SND1 with demonstrated anti-tumor activity both in vitro and in vivo. Its ability to modulate key oncogenic signaling pathways, such as TGF-β and NF-κB, makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided in this guide offer a framework for researchers to investigate its therapeutic potential and elucidate its mechanisms of action in greater detail.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Inhibition of SND1 overcomes chemoresistance in bladder cancer cells by promoting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thymidine-3',5'-diphosphate sodium salt | 2863-04-9 | NT09781 [biosynth.com]

- 5. cenmed.com [cenmed.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Insights Into SND1 Oncogene Promoter Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Biological Activity of Deoxythymidine 3',5'-diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxythymidine 3',5'-diphosphate (pdTp) is a pivotal molecule in the study of nucleotide metabolism and a selective inhibitor of the Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1) protein. As a key component of the RNA-induced silencing complex (RISC), SND1 is implicated in the regulation of gene expression through microRNA (miRNA) degradation, and its overexpression is correlated with the progression of various cancers, including hepatocellular carcinoma. This technical guide provides a comprehensive overview of the biological activity of pdTp, with a focus on its mechanism of action as an SND1 inhibitor, its downstream effects on cellular signaling pathways, and its potential as a therapeutic agent. This document details experimental protocols for assessing its activity and presents quantitative data to support its biological relevance.

Introduction

Deoxythymidine 3',5'-diphosphate, also referred to as pdTp, is a deoxyribonucleotide that has garnered significant attention for its specific inhibitory action against SND1. SND1 is a multifunctional protein involved in various cellular processes, including transcriptional activation, pre-mRNA splicing, and RNA interference.[1][2] Its role as a nuclease within the RISC complex, where it contributes to the degradation of specific miRNAs, has positioned it as a critical player in post-transcriptional gene regulation.[3] Dysregulation of SND1 activity is linked to tumorigenesis, making it a compelling target for cancer therapy.[2][4] pdTp serves as a valuable tool for elucidating the functions of SND1 and as a potential lead compound for the development of novel anti-cancer therapeutics.

Mechanism of Action: Inhibition of SND1

The primary biological activity of Deoxythymidine 3',5'-diphosphate stems from its ability to selectively inhibit the nuclease activity of SND1.[1][5] The SND1 protein contains five staphylococcal nuclease (SN)-like domains and a Tudor domain. pdTp is thought to bind to the SN domains, competitively inhibiting the binding and cleavage of RNA substrates.[6] This inhibition disrupts the function of the RISC complex, leading to the stabilization of specific tumor-suppressor miRNAs that would otherwise be degraded by SND1.

Signaling Pathways

The inhibition of SND1 by Deoxythymidine 3',5'-diphosphate triggers a cascade of downstream signaling events, primarily impacting pathways involved in apoptosis and inflammation. A key pathway affected is the NF-κB signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. SND1, a component of RNA-induced silencing complex, is up-regulated in human colon cancers and implicated in early stage colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oncogenic Role of SND1 in Development and Progression of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. spandidos-publications.com [spandidos-publications.com]

The Enigmatic Presence of Thymidine 3',5'-diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidine 3',5'-diphosphate (pTp), a structural isomer of the canonical DNA precursor thymidine 5'-diphosphate (TDP), presents a compelling enigma in the landscape of nucleotide metabolism. While its existence as a chemical entity is well-established and it is commercially available for research, its natural occurrence within biological systems remains largely uncharacterized. This technical guide aims to provide a comprehensive overview of the current state of knowledge regarding pTp, addressing its known synthetic and potential biological roles, and to furnish researchers with the necessary context of canonical thymidine metabolism. The conspicuous absence of definitive evidence for its natural biosynthesis and physiological concentrations is a central theme, highlighting a significant gap in our understanding of nucleotide biochemistry and signaling. This document will delve into the established in vitro and in vivo activities of pTp, particularly its role as a selective enzyme inhibitor with therapeutic potential, and will provide detailed experimental methodologies for the analysis of related, canonical thymidine phosphates, which may serve as a foundation for future investigations into pTp.

Chemical and Physical Properties of Thymidine 3',5'-diphosphate

Thymidine 3',5'-diphosphate is a deoxyribonucleoside diphosphate. It consists of a thymine base attached to a deoxyribose sugar, which is in turn phosphorylated at both the 3' and 5' positions of the sugar moiety.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₂O₁₁P₂ | [1] |

| Molecular Weight | 402.19 g/mol | [1] |

| CAS Number | 2863-04-9 | [1][2] |

| Synonyms | pdTp, Deoxythymidine 3',5'-bisphosphate, Thymidine 3',5'-biphosphate | [1][3] |

Known Biological Activities and Therapeutic Potential

While the natural physiological role of pTp is not well-defined, it has been identified as a potent and selective inhibitor of specific enzymes, demonstrating significant biological activity in experimental settings. This has positioned pTp as a molecule of interest for therapeutic development, particularly in oncology.

Inhibition of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1)

Thymidine 3',5'-diphosphate is a selective small molecule inhibitor of the staphylococcal nuclease and tudor domain containing 1 (SND1).[3] SND1 is a component of the RNA-induced silencing complex (RISC) and is overexpressed in various cancers, including hepatocellular carcinoma, where it plays an oncogenic role.[3]

The inhibitory action of pTp on SND1 has been shown to have anti-tumor effects. In vivo studies have demonstrated that pTp can significantly inhibit the xenotransplantation of human hepatocellular carcinoma in mice.[3] The administration of pTp led to the inhibition of tumor proliferation and inflammatory reactions.[3] Furthermore, pTp treatment has been observed to up-regulate the expression of apoptosis-related and tumor suppressor genes.[3]

Use as a Research Tool

Beyond its therapeutic potential, thymidine 3',5'-diphosphate has been utilized as a model compound in studies investigating the mechanisms of DNA damage. Specifically, it has been employed in research examining reactions that lead to strand breaks in DNA.[4]

The Question of Natural Occurrence and Biosynthesis

A thorough review of the scientific literature does not yield definitive evidence for the widespread natural occurrence of thymidine 3',5'-diphosphate as a standard cellular metabolite. The canonical pathways of thymidine metabolism, including both the de novo and salvage pathways, lead to the synthesis of thymidine 5'-monophosphate (TMP), thymidine 5'-diphosphate (TDP), and thymidine 5'-triphosphate (TTP), which are the precursors for DNA synthesis.[5][6][7] There is no established enzymatic pathway that has been demonstrated to produce the 3',5'-diphosphate isomer.

The following diagram illustrates the established thymidine metabolic pathway, highlighting the absence of pTp as a known intermediate.

Hypothetical Origins of pTp in a Biological Context

While a dedicated biosynthetic pathway is unknown, several hypotheses could explain a potential transient or low-level presence of pTp in cells:

-

Product of DNA Damage and Repair: It is conceivable that pTp could be generated as a byproduct of DNA damage, for instance, through oxidative stress or enzymatic cleavage during certain DNA repair processes.

-

Non-Canonical Enzyme Activity: The existence of enzymes with broad substrate specificity could potentially lead to the "off-target" phosphorylation of thymidine monophosphate at the 3' position.

-

Extracellular Origin: It is also possible that pTp could be encountered in the extracellular environment, for example, as a product of microbial metabolism, and subsequently transported into cells.

These possibilities remain speculative and require experimental validation.

Experimental Protocols for the Analysis of Thymidine Phosphates

Given the lack of established methods for the direct quantification of naturally occurring pTp, this section provides a detailed protocol for the analysis of the canonical thymidine phosphates (TMP, TDP, TTP) using high-performance liquid chromatography (HPLC), a technique that could be adapted for the detection of pTp.

Quantification of Thymidine Phosphorylase Activity by HPLC-UV

This protocol is adapted from a method for measuring thymidine phosphorylase (TP) activity by quantifying the conversion of thymidine to thymine, but the principles of HPLC-UV detection are applicable to the separation and quantification of thymidine phosphates.[8]

Objective: To separate and quantify thymidine and its metabolites. This method can be adapted to detect thymidine phosphates.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

C18 reverse-phase HPLC column.

-

Mobile phase: A suitable gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol or acetonitrile).

-

Standards for thymidine, TMP, TDP, and TTP. A pTp standard would be required for method development.

-

Internal standard (e.g., 5-bromouracil).[8]

-

Perchloric acid for protein precipitation and sample extraction.

-

Potassium carbonate for neutralization.

Procedure:

-

Sample Preparation:

-

For cellular extracts, homogenize cells in ice-cold 0.5 M perchloric acid.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the extract by adding a calculated amount of potassium carbonate.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

The resulting supernatant contains the nucleotide pool and is ready for HPLC analysis.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject a known volume of the prepared sample.

-

Run a gradient elution program to separate the different thymidine phosphates. A typical gradient might start with a high aqueous buffer concentration and gradually increase the organic solvent concentration.

-

Monitor the elution profile using a UV detector at a wavelength of 267 nm.

-

Identify the peaks corresponding to TMP, TDP, and TTP by comparing their retention times with those of the injected standards. If a pTp standard is available, its retention time can also be determined.

-

-

Quantification:

-

Construct a standard curve for each analyte by injecting known concentrations of the standards.

-

Calculate the concentration of each thymidine phosphate in the sample by integrating the peak area and comparing it to the standard curve.

-

Normalize the results to the initial amount of cellular material (e.g., cell number or total protein content).

-

The following workflow diagram illustrates the experimental process.

Conclusion

Thymidine 3',5'-diphosphate remains a molecule of significant interest, primarily due to its demonstrated bioactivity as an inhibitor of the oncogenic protein SND1. However, its status as a naturally occurring metabolite is yet to be established. The lack of evidence for a dedicated biosynthetic pathway for pTp suggests that if it is present in biological systems, it is likely at very low concentrations, perhaps as a transient byproduct of other cellular processes such as DNA damage and repair.

For researchers in drug development, pTp presents a promising lead compound for the development of novel anti-cancer therapeutics. For cell and molecular biologists, the potential for its natural occurrence, however speculative, opens up new avenues of research into non-canonical nucleotide metabolism and signaling. The development of highly sensitive analytical techniques will be crucial in determining whether pTp is indeed a natural component of the cellular nucleotide pool and in elucidating its potential physiological and pathological roles. This guide provides a foundational understanding for these future explorations.

References

- 1. Thymidine 3',5'-diphosphate | C10H16N2O11P2 | CID 121976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thymidine-3',5'-diphosphate sodium salt | 2863-04-9 | NT09781 [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. usbio.net [usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development and validation of a quantitative method for thymidine phosphorylase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding of Thymidine 3',5'-diphosphate to Nucleases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding of Thymidine 3',5'-diphosphate (pdTp) to nucleases, with a particular focus on Staphylococcal Nuclease and Tudor domain-containing protein 1 (SND1). It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and an understanding of the associated signaling pathways.

Quantitative Data on Nuclease Binding

The binding of Thymidine 3',5'-diphosphate to nucleases has been quantified using various biophysical techniques. The following table summarizes the available quantitative data for the interaction of pdTp and other relevant ligands with Staphylococcal Nuclease and Tudor-SN (SND1).

| Nuclease | Ligand | Method | Parameter | Value | Reference |

| Staphylococcal Nuclease | Thymidine 3',5'-diphosphate (pdTp) | High-Sensitivity Differential Scanning Calorimetry | Binding Constant (Kb) | 1.4 x 104 M-1 (at 53°C) | |

| Tudor-SN (SND1) | double-stranded RNA (dsRNA) | Nitrocellulose Filter-Binding Assay | Dissociation Constant (Kd) | ~10-20 nM | [1] |

| Tudor-SN (SND1) | Suramin | Fluorescence Polarization-based Competitive Assay | IC50 | 0.6 µM | |

| Tudor-SN (SND1) | NF 023 | Fluorescence Polarization-based Competitive Assay | IC50 | 2.4 µM | |

| Tudor-SN (SND1) | PPNDS | Fluorescence Polarization-based Competitive Assay | IC50 | 4.8 µM |

Experimental Protocols

Understanding the methodologies used to study the binding of pdTp to nucleases is crucial for reproducing and building upon existing research. This section details the key experimental protocols.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the ligand (e.g., pdTp) is titrated into a solution of the protein (e.g., Staphylococcal Nuclease) at a constant temperature. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Generalized Protocol: [2]

-

Sample Preparation:

-

Instrumentation Setup:

-

Set the experimental temperature, reference power, and injection parameters (volume, duration, and spacing).

-

-

Titration:

-

Perform an initial injection to account for artifacts from syringe placement.

-

Carry out a series of injections of the ligand into the protein solution.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to determine the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.[2]

-

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a powerful technique for studying molecular interactions in solution and is particularly well-suited for high-throughput screening of inhibitors.

Principle: The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer). When the tracer is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to a larger molecule (the nuclease), its tumbling slows, and the polarization of the emitted light increases. Competitive binding by an unlabeled ligand like pdTp will displace the tracer, leading to a decrease in polarization.[4]

Generalized Protocol for Competitive Binding: [5][6]

-

Reagent Preparation:

-

Prepare a fluorescently labeled tracer that binds to the nuclease of interest.

-

Prepare solutions of the nuclease, tracer, and pdTp (or other inhibitors) in a suitable assay buffer.

-

-

Assay Setup:

-

In a microplate, combine the nuclease and the fluorescent tracer at concentrations that result in a significant polarization signal.

-

Add varying concentrations of the unlabeled competitor (pdTp).

-

-

Incubation and Measurement:

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values as a function of the competitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.

-

Nitrocellulose Filter-Binding Assay

This classic technique is used to quantify the binding of a protein to a radiolabeled nucleic acid.

Principle: A mixture of protein and radiolabeled RNA or DNA is passed through a nitrocellulose filter. Proteins and protein-nucleic acid complexes are retained on the filter, while free nucleic acids pass through. The amount of radioactivity retained on the filter is proportional to the amount of complex formed.[7]

-

Probe Preparation:

-

Prepare a radiolabeled nucleic acid probe (e.g., 32P-labeled RNA).

-

-

Binding Reaction:

-

Incubate a fixed amount of the radiolabeled probe with varying concentrations of the nuclease in a suitable binding buffer.

-

-

Filtration:

-

Slowly filter the binding reactions through a nitrocellulose membrane under vacuum.

-

Wash the filter with cold binding buffer to remove unbound probe.

-

-

Quantification:

-

Dry the filter and quantify the retained radioactivity using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

Plot the fraction of bound probe as a function of the protein concentration.

-

Fit the data to a binding isotherm to determine the dissociation constant (Kd).

-

Signaling Pathway: Inhibition of NF-κB by pdTp through SND1

Thymidine 3',5'-diphosphate has been shown to inhibit the activity of Tudor-SN (SND1), which in turn affects the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, inhibition of SND1 by pdTp reduces the nuclear translocation of the p65 subunit of NF-κB.[9] The canonical NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.

In its inactive state, NF-κB (typically a heterodimer of p50 and p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the p50-p65 heterodimer, allowing it to translocate to the nucleus and activate the transcription of target genes.

The precise molecular mechanism by which SND1 modulates this pathway is still under investigation. However, the observed effect of pdTp suggests that SND1 activity is required for the efficient nuclear translocation of p65.

References

- 1. The RNA‐binding protein Snd1/Tudor‐SN regulates hypoxia‐responsive gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. rsc.org [rsc.org]

- 6. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Filter-binding assay [gene.mie-u.ac.jp]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Thymidine 3',5'-diphosphate in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidine 3',5'-diphosphate (pTp), also known as deoxythymidine 3',5'-diphosphate, is a nucleotide analog that has been identified as a selective inhibitor of Staphylococcal Nuclease and Tudor domain containing 1 (SND1). SND1 is a multifunctional enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and miRNA-mediated gene silencing. Its overexpression has been linked to the progression of several cancers, making it a promising target for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for utilizing pTp in enzyme inhibition assays targeting SND1.

Mechanism of Action

Thymidine 3',5'-diphosphate acts as a competitive inhibitor, likely by binding to the nuclease-active site of enzymes like SND1, thereby preventing the binding and cleavage of its natural nucleic acid substrates. Its structural similarity to a dinucleotide allows it to occupy the active site, blocking the enzyme's catalytic function. In cellular contexts, inhibition of SND1 by pTp has been shown to reduce the expression and nuclear translocation of downstream effectors like p65, a subunit of the NF-κB complex.

Quantitative Data

| Compound | Target Enzyme | Assay Type | Effective Concentration | Reference |

| Thymidine 3',5'-diphosphate (pTp) | SND1 | Cell-based | 200 µM | [1][2] |

| Suramin | SND1 (RNA binding) | Fluorescence Polarization | IC50: 0.6 µM |

Note: The effective concentration for pTp is based on cell-based assays and may not directly translate to an in vitro IC50 value for nuclease inhibition.

Experimental Protocols

Protocol 1: In Vitro Fluorescence-Based Nuclease Inhibition Assay for SND1

This protocol is adapted from established fluorescence-based nuclease assays and is designed to determine the inhibitory effect of Thymidine 3',5'-diphosphate on the nuclease activity of SND1.

Materials:

-

Recombinant human SND1 protein

-

Thymidine 3',5'-diphosphate (pTp)

-

Fluorescently-labeled single-stranded DNA (ssDNA) or RNA substrate (e.g., a short oligonucleotide with a fluorophore and a quencher at opposite ends)

-

Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve Thymidine 3',5'-diphosphate in nuclease-free water to create a stock solution (e.g., 10 mM).

-

Prepare serial dilutions of pTp in Assay Buffer to achieve a range of desired concentrations (e.g., 0.1 µM to 1000 µM).

-

Dilute the recombinant SND1 protein in Assay Buffer to a working concentration (e.g., 10 nM). The optimal concentration should be determined empirically by titrating the enzyme to find a concentration that gives a robust signal within a reasonable time frame (e.g., 30-60 minutes).

-

Dilute the fluorescently-labeled substrate in Assay Buffer to a working concentration (e.g., 50 nM). The optimal concentration should be below the K_m_ of the enzyme for the substrate to ensure sensitivity to competitive inhibition.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer (to make up the final volume)

-

Thymidine 3',5'-diphosphate at various concentrations (or vehicle control - nuclease-free water).

-

SND1 enzyme solution.

-

-

Include control wells:

-

No Enzyme Control: Assay Buffer and substrate only.

-

No Inhibitor Control: Assay Buffer, SND1, and vehicle.

-

-

-

Pre-incubation:

-

Gently mix the contents of the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the fluorescently-labeled substrate to all wells to start the reaction.

-

-

Measurement:

-

Immediately begin monitoring the increase in fluorescence in real-time using a fluorescence microplate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

-

Take readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of pTp.

-

Plot the reaction velocity against the logarithm of the pTp concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation).

-

Protocol 2: Cell-Based Assay to Evaluate SND1 Inhibition by pTp

This protocol describes a method to assess the downstream effects of SND1 inhibition by pTp in a cellular context, for example, by measuring the expression of a downstream target.

Materials:

-

Cancer cell line with known SND1 expression (e.g., hepatocellular carcinoma cells).

-

Thymidine 3',5'-diphosphate.

-

Cell culture medium and supplements.

-

Reagents for cell lysis, protein quantification, and Western blotting or qPCR.

-

Primary antibody against a downstream target of SND1 (e.g., p65 subunit of NF-κB).

-

Appropriate secondary antibodies and detection reagents.

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each treatment group by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against the target protein (e.g., anti-p65).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein to the loading control.

-